Naphthol AS-E

Description

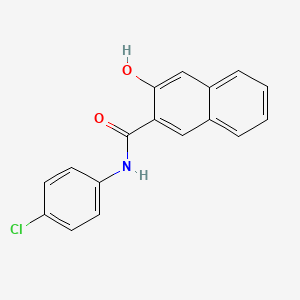

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c18-13-5-7-14(8-6-13)19-17(21)15-9-11-3-1-2-4-12(11)10-16(15)20/h1-10,20H,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAXNCGNVGGWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059066 | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-78-4 | |

| Record name | N-(4-Chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37510 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-E | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chloro-3-hydroxy-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-CHLORO-3-HYDROXY-2-NAPHTHANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V561WAE43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naphthol AS-E (CAS 92-78-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthol AS-E, with the CAS number 92-78-4, is a chemical compound recognized for its role as a coupling component in the synthesis of azo dyes and pigments. Beyond its traditional use in the textile and pigment industries, recent research has highlighted its potential as a cell-permeable inhibitor of CREB-mediated gene transcription, opening new avenues for its application in biomedical research and drug discovery. This technical guide provides an in-depth overview of the core characteristics of this compound, including its physicochemical properties, relevant experimental protocols, and key biological pathways.

Physicochemical Properties

This compound is an off-white or light beige powder.[1][2] Its chemical structure and properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | N-(4-chlorophenyl)-3-hydroxy-2-naphthamide[3] |

| CAS Number | 92-78-4[2][3][4][5][6][7] |

| Molecular Formula | C₁₇H₁₂ClNO₂[4][5][6][8] |

| Molecular Weight | 297.74 g/mol [4][5][6][8] |

| Appearance | Light beige to light brown powder/solid[1][2][5] |

| Purity | Typically ≥97-98.5%[2][3] |

| Property | Value | Source |

| Melting Point | 257-259 °C | [4] |

| Boiling Point | 416.5 °C at 760 mmHg (Predicted) | [9] |

| Density | 1.399 g/cm³ (Predicted) | [9] |

| Solubility | Insoluble in water and sodium carbonate solution. Soluble in o-dichlorobenzene, caustic soda solution (turns yellow), ethanol, and glacial acetic acid.[4] Soluble in alkaline water.[1][10] | [1][4][10] |

Spectral Data

| Spectroscopy | Data |

| Infrared (IR) | Available, characteristic peaks corresponding to its functional groups. |

| ¹H NMR | Spectrum is consistent with the structure of N-(4-chlorophenyl)-3-hydroxy-2-naphthamide.[5] |

| ¹³C NMR | Spectrum available.[11] |

| Mass Spectrometry (MS) | Spectrum available.[8] |

Experimental Protocols

Synthesis of this compound

Principle: this compound is synthesized through the condensation of 3-hydroxy-2-naphthoic acid with p-chloroaniline.[6]

Methodology:

-

Preparation of 3-hydroxy-2-naphthoic acid salt: 3-hydroxy-2-naphthoic acid is treated with a base (e.g., sodium hydroxide) in a suitable solvent like chlorobenzene to form its corresponding salt.

-

Condensation Reaction: The salt of 3-hydroxy-2-naphthoic acid is then reacted with p-chloroaniline in the presence of a condensing agent such as phosphorus trichloride (PCl₃).[6]

-

Neutralization and Isolation: The reaction mixture is neutralized, and the crude product is purified by distillation, filtration, and drying to yield this compound.[6]

Azo Coupling Reaction for Dye Synthesis

Principle: this compound acts as a coupling component, reacting with a diazonium salt to form a stable azo dye. This is a characteristic reaction of naphthol derivatives.

Methodology:

-

Diazotization of an Aromatic Amine: A primary aromatic amine is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the diazonium salt.

-

Preparation of this compound Solution: this compound is dissolved in an alkaline solution (e.g., aqueous sodium hydroxide) to facilitate the coupling reaction.

-

Coupling Reaction: The freshly prepared diazonium salt solution is slowly added to the alkaline this compound solution, maintaining a low temperature. The coupling reaction occurs, leading to the formation of the azo dye as a colored precipitate.

-

Isolation and Purification: The precipitated dye is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

CREB-Mediated Gene Transcription Inhibition Assay

Principle: this compound has been identified as an inhibitor of the interaction between the KIX domain of CREB-binding protein (CBP) and the kinase-inducible domain (KID) of CREB.[6][12] This interaction is crucial for CREB-mediated gene transcription. The inhibitory activity can be assessed using a cell-based reporter assay.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with a CREB-responsive reporter plasmid (e.g., containing a luciferase gene under the control of a promoter with cAMP response elements) and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound or a vehicle control.

-

Induction of CREB Pathway: The CREB signaling pathway is stimulated using an appropriate inducer, such as forskolin, which increases intracellular cAMP levels.

-

Luciferase Assay: After a suitable incubation period, cell lysates are prepared, and the activities of both luciferases are measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in treated cells to that in control cells. The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition, can then be calculated.[12]

Mandatory Visualizations

Signaling Pathway of CREB Inhibition by this compound

Caption: Inhibition of CREB-mediated gene transcription by this compound.

Experimental Workflow for Azo Dye Synthesis using this compound

Caption: General workflow for the synthesis of an azo dye using this compound.

References

- 1. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. haihangchem.com [haihangchem.com]

- 3. This compound | 92-78-4 [sigmaaldrich.com]

- 4. This compound(92-78-4) IR Spectrum [chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | 92-78-4 [chemicalbook.com]

- 7. abmole.com [abmole.com]

- 8. This compound(92-78-4) MS [m.chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound(92-78-4) 13C NMR [m.chemicalbook.com]

- 12. This compound | CAS#:92-78-4 | Chemsrc [chemsrc.com]

Naphthol AS-E: An Overview of its Core Chemical Properties

Naphthol AS-E is a chemical compound primarily utilized in the manufacturing of dyes and pigments. This technical guide provides a concise summary of its fundamental molecular properties for researchers and professionals in drug development and chemical sciences.

Core Molecular Data

The essential chemical identifiers for this compound are detailed below. This information is fundamental for analytical and regulatory purposes.

| Property | Value | Reference |

| Molecular Formula | C17H12ClNO2 | [1][2][3][4] |

| Molecular Weight | 297.74 g/mol | [1][2][3][4][5] |

| IUPAC Name | N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide | [1][4] |

| CAS Number | 92-78-4 | [1][2][3][4] |

Experimental Protocols & Signaling Pathways

The request for detailed experimental protocols and signaling pathways is not applicable to the fundamental physicochemical properties of a small molecule like this compound. Such requirements are typically associated with biological macromolecules, cellular processes, or complex experimental assays. This compound is a synthetic organic compound, and its characterization is primarily achieved through standard analytical techniques such as mass spectrometry, NMR spectroscopy, and elemental analysis to confirm its structure and purity.

While this compound has been investigated as a cell-permeable inhibitor of the KIX-KID interaction, which is relevant to CREB-mediated gene transcription in cancer research, a full description of these biological pathways is beyond the scope of defining its core molecular properties.[1][2][5]

Logical Relationship of Chemical Properties

The following diagram illustrates the logical flow from the compound's name to its fundamental molecular characteristics.

Caption: Relationship between this compound's name, formula, and molecular weight.

References

The Solubility Profile of Naphthol AS-E: A Technical Guide for Researchers

An In-depth Technical Guide on the Solubility of Naphthol AS-E in DMSO and Other Organic Solvents for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, also known as N-(4-chlorophenyl)-3-hydroxy-2-naphthamide, is a synthetic organic compound with significant applications in various fields, including as a coupling agent in the production of azo dyes and pigments.[1] More recently, it has garnered attention in the biomedical field as a cell-permeable inhibitor of the KIX-KID interaction, which is crucial for CREB-mediated gene transcription.[2] This activity makes it a molecule of interest for cancer research and drug development. A thorough understanding of its solubility in different solvents is paramount for its effective use in both chemical synthesis and biological assays. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and insights into its biological mechanism of action.

Physicochemical Properties of this compound

-

IUPAC Name: N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide

-

CAS Number: 92-78-4

-

Molecular Formula: C₁₇H₁₂ClNO₂

-

Molecular Weight: 297.74 g/mol

Solubility of this compound

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. This compound exhibits a range of solubilities in various organic solvents, which is summarized in the table below.

Quantitative and Qualitative Solubility Data

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Solvent | 2.98 mg/mL (10 mM)[2] | Soluble | Sonication is recommended to aid dissolution.[2] |

| o-Dichlorobenzene | Halogenated Aromatic | Data not available | Soluble[1] | |

| Caustic Soda Solution (aq.) | Alkaline Solution | Data not available | Soluble (turns yellow)[1] | The hydroxyl group imparts acidic character, allowing it to dissolve in strong bases. |

| Ethanol | Polar Protic Solvent | Data not available | Expected to be soluble | Naphthols, in general, are soluble in ethanol.[5][6] |

| Methanol | Polar Protic Solvent | Data not available | Expected to be soluble | Similar to ethanol, naphthols typically dissolve in methanol. |

| Acetone | Polar Aprotic Solvent | Data not available | Expected to be soluble | Naphthols are generally soluble in ketones. |

| Chloroform | Halogenated Alkane | Data not available | Expected to be soluble | The general class of naphthols shows solubility in chloroform.[5] |

| Water | Polar Protic Solvent | Data not available | Insoluble[1] | |

| Soda Solution (aq.) | Mildly Alkaline Solution | Data not available | Insoluble[1] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data for this compound in a specific solvent, the shake-flask method is a widely accepted and reliable technique.[7]

Materials

-

This compound (solid)

-

Solvent of interest

-

Glass vials or flasks with airtight seals

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vial at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

A calibration curve prepared with standard solutions of this compound of known concentrations is required for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Biological Activity and Signaling Pathway

This compound has been identified as a small-molecule inhibitor of the protein-protein interaction between the CREB-binding protein (CBP) and the kinase-inducible domain (KID) of the cAMP-response element binding protein (CREB). This interaction is a critical step in the activation of CREB-mediated gene transcription, which is often dysregulated in various cancers.

The signaling pathway involves the phosphorylation of CREB at Serine-133 by upstream kinases. This phosphorylation event promotes the recruitment of the coactivator CBP via its KIX domain. The formation of the CREB-CBP complex is essential for initiating the transcription of genes involved in cell proliferation, survival, and differentiation. This compound exerts its inhibitory effect by binding to the KIX domain of CBP, thereby blocking its interaction with phosphorylated CREB and downregulating the expression of CREB target genes.

Conclusion

This technical guide provides essential information on the solubility of this compound in DMSO and other common organic solvents. While quantitative data is limited, the provided information and experimental protocol will aid researchers in preparing solutions and conducting further studies. The elucidation of its role as an inhibitor of the CREB-CBP signaling pathway highlights its potential as a valuable tool in cancer research and drug discovery. A clear understanding of its solubility is the first step towards unlocking its full therapeutic and research potential.

References

An In-depth Technical Guide on the Mechanism of Action of Naphthol AS-E in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Naphthol AS-E, a potent small molecule inhibitor with significant potential in cancer research. This document details its primary biological targets, the signaling pathways it modulates, and its effects on cellular processes, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Inhibition of the KIX-KID Interaction

This compound functions as a potent and cell-permeable inhibitor of the interaction between the KIX (kinase-inducible domain interacting) domain of the CREB-binding protein (CBP) and the kinase-inducible domain (KID) of the cAMP response element-binding protein (CREB).[1][2][3][4][5][6][7] The activation of CREB, a downstream transcription factor in numerous signaling pathways initiated by receptor tyrosine kinases or G-protein coupled receptors, is a critical step in gene transcription.[1][8] This activation is contingent upon the phosphorylation of CREB at Ser133 and its subsequent binding to CBP.[1][8]

This compound directly binds to the KIX domain of CBP, thereby physically obstructing the binding of the KID domain of CREB.[1][2][4][5][7] This inhibitory action effectively curtails CREB-mediated gene transcription.[1][3][8][9]

In addition to its effects on the CREB-CBP interaction, a phosphate derivative of this compound has been demonstrated to inhibit the activity of the transcription factor c-Myb.[10] This is achieved by disrupting the interaction between c-Myb and the KIX domain of the coactivator p300, a protein structurally and functionally related to CBP.[10] This finding suggests that this compound and its derivatives may have broader applications in targeting transcription-factor-coactivator interactions in various cancers, including leukemia.[10]

Signaling Pathway Modulation

The primary signaling pathway affected by this compound is the CREB signaling pathway. By inhibiting the formation of the CREB-CBP complex, this compound prevents the recruitment of the transcriptional machinery to CREB target genes. This leads to the downregulation of genes involved in cell proliferation, survival, and angiogenesis.[1][7][8] Specifically, treatment with this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and Vascular Endothelial Growth Factor (VEGF).[1][7]

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50), dissociation constants (Kd), and growth inhibition (GI50) values.

Table 1: In Vitro Inhibition and Binding Affinity

| Parameter | Target/Assay | Value (µM) | Reference(s) |

| IC50 | KIX-KID Interaction | 2.26 | [1][2][3][4][5][6][7] |

| IC50 | CREB-mediated Gene Transcription | 2.29 | [1][7] |

| Kd | Binding to CBP KIX domain | ~8.6 | [1][2][4][5][7] |

Table 2: Anti-proliferative Activity (GI50) in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 Value (µM) | Reference(s) |

| A549 | Lung Carcinoma | ~2.9 | [1][7] |

| MCF-7 | Breast Adenocarcinoma | ~2.81 | [1][7] |

| MDA-MB-231 | Breast Adenocarcinoma | ~2.35 | [1][7] |

| MDA-MB-468 | Breast Adenocarcinoma | ~1.46 | [1][7] |

Experimental Protocols

The characterization of this compound's mechanism of action has been facilitated by several key experimental assays. Detailed methodologies for these experiments are crucial for reproducibility and further investigation.

This assay is designed to quantify the effect of this compound on CREB-mediated gene transcription in a cellular context.[1][7]

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates and co-transfected with a CREB-responsive Renilla luciferase reporter plasmid and a constitutively expressed firefly luciferase plasmid (for normalization).

-

-

Compound Treatment:

-

After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

-

Luciferase Activity Measurement:

-

Following a 16-24 hour incubation period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

The Renilla luciferase signal is normalized to the firefly luciferase signal to account for variations in cell number and transfection efficiency.

-

-

Data Analysis:

-

The normalized luciferase activity is plotted against the concentration of this compound.

-

The IC50 value, representing the concentration at which 50% of CREB-mediated transcription is inhibited, is calculated using a non-linear regression model.

-

This assay directly measures the ability of this compound to disrupt the protein-protein interaction between the KIX domain of CBP and the KID domain of CREB.

-

Protein Expression and Purification:

-

Recombinant KIX domain of CBP and KID domain of CREB are expressed in E. coli and purified using affinity chromatography.

-

-

Assay Setup:

-

A fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay is established.

-

For an FP assay, a fluorescently labeled KID peptide is used. The binding of the larger KIX domain to the labeled KID results in a high polarization signal.

-

-

Inhibition Measurement:

-

The assay is performed in a 384-well plate format.

-

A fixed concentration of the KIX domain and the labeled KID peptide are incubated with serial dilutions of this compound.

-

The fluorescence polarization is measured after an incubation period.

-

-

Data Analysis:

-

A decrease in the polarization signal indicates the displacement of the labeled KID from the KIX domain by this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound represents a promising class of small molecule inhibitors that target the transcriptional coactivator CBP. Its well-defined mechanism of action, involving the direct inhibition of the KIX-KID interaction, provides a clear rationale for its anti-cancer properties. The quantitative data and established experimental protocols outlined in this guide offer a solid foundation for further research and development of this compound and its analogs as potential therapeutic agents. The ability to disrupt key protein-protein interactions in transcription opens up new avenues for targeting previously "undruggable" cancer dependencies.

References

- 1. This compound | CAS#:92-78-4 | Chemsrc [chemsrc.com]

- 2. adooq.com [adooq.com]

- 3. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. This compound |CAS:92-78-4 Probechem Biochemicals [probechem.com]

- 7. universalbiologicals.com [universalbiologicals.com]

- 8. Structure–activity relationship studies of this compound and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of an O-Aminated this compound as a Prodrug of CREB-mediated Gene Transcription Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Phosphate Inhibits the Activity of the Transcription Factor Myb by Blocking the Interaction with the KIX Domain of the Coactivator p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Azoic Dyes: A Technical Guide to the Discovery and History of Naphthol AS Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery and rich history of Naphthol AS compounds, a class of molecules that revolutionized the dyeing industry and continue to find applications in modern chemical synthesis. This document provides a comprehensive overview of their development, detailed experimental context, and key chemical data for prominent members of this family.

From β-Naphthol to a New Era of Dyeing: The Genesis of Naphthol AS

Prior to 1911, the dyeing industry relied heavily on β-naphthol for the creation of azoic dyes. While effective, these dyes had limitations. The quest for improved dye fastness and a broader color palette led to a significant breakthrough in Offenbach, Germany. In 1911, chemists at the K. Oehler Anilin- und Anilinfarbenfabrik developed a new class of coupling components: the arylamides of 2-hydroxy-3-naphthoic acid. This initial compound, and the series that followed, became known as Naphthol AS.[1]

These new compounds offered superior substantivity for cotton fibers compared to their predecessor, β-naphthol.[1] This enhanced affinity resulted in dyeings with significantly better wash fastness. The fundamental innovation was the introduction of the anilide group, which increased the molecular size and altered the electronic properties of the coupling component, leading to more stable and vibrant colors when coupled with diazonium salts. This discovery marked a turning point in the production of azoic dyes, paving the way for a wide array of high-performance colorants.

The Synthesis of a New Class: Naphthol AS

The core chemical structure of the parent compound, Naphthol AS, is 3-hydroxy-N-phenyl-2-naphthamide. Its synthesis involves the condensation of 3-hydroxy-2-naphthoic acid with an aromatic amine, in this case, aniline. This reaction, typically carried out in the presence of a dehydrating agent, forms a stable amide linkage.

General Synthesis Pathway

The fundamental reaction for the synthesis of Naphthol AS and its derivatives is an amidation reaction. The hydroxyl group on the naphthalene ring remains a key feature for the subsequent coupling reaction in the dyeing process.

Caption: General synthesis pathway for Naphthol AS compounds.

Experimental Protocols: A Glimpse into Historical Synthesis

Objective: To synthesize 3-hydroxy-N-phenyl-2-naphthamide (Naphthol AS).

Materials:

-

3-hydroxy-2-naphthoic acid

-

Aniline

-

An inert solvent (e.g., toluene or chlorobenzene)

-

A dehydrating agent (e.g., phosphorus trichloride or thionyl chloride)

-

Sodium carbonate solution

Methodology:

-

Suspension of Reactants: 3-hydroxy-2-naphthoic acid is suspended in an inert solvent such as toluene in a reaction vessel equipped with a reflux condenser and stirrer.

-

Addition of Amine: Aniline is added to the suspension.

-

Dehydration and Condensation: A dehydrating agent, such as phosphorus trichloride, is slowly added to the mixture. The reaction mixture is then heated to reflux and agitated for several hours to drive the condensation reaction to completion.

-

Neutralization: After the reaction is complete, the mixture is cooled and made alkaline by the addition of a sodium carbonate solution to neutralize any remaining acidic byproducts.

-

Isolation of Product: The solvent is removed by steam distillation. The solid Naphthol AS product is then isolated by filtration.

-

Purification: The crude product is washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent.

The Naphthol AS Series: A Family of Coupling Components

The initial discovery of Naphthol AS quickly led to the development of a wide range of derivatives. By substituting the aniline ring with various functional groups, chemists could fine-tune the properties of the resulting dyes, including their color, fastness, and affinity for different fibers. This led to the classification of Naphthol AS compounds based on their substantivity to cotton.[2]

-

Low Affinity: Naphthol AS, Naphthol AS-D, Naphthol AS-OL

-

Medium Affinity: Naphthol AS-BG, Naphthol AS-RL

-

High Affinity: Naphthol AS-BS, Naphthol AS-SW, Naphthol AS-BO

Quantitative Data of Key Naphthol AS Compounds

The following table summarizes key quantitative data for the parent Naphthol AS and several of its important derivatives.

| Compound Name | C.I. Azoic Coupling Component | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Naphthol AS | 2 | 92-77-3 | C₁₇H₁₃NO₂ | 263.29 | ~248 |

| Naphthol AS-BS | 17 | 135-65-9 | C₁₇H₁₂N₂O₄ | 308.29 | 246-247 |

| Naphthol AS-BO | 4 | 132-68-3 | C₂₁H₁₅NO₂ | 313.35 | 222-223 |

| Naphthol AS-G | 5 | 91-96-3 | C₂₂H₂₄N₂O₄ | 380.44 | 248-250 |

| Naphthol AS-OL | 20 | 135-62-6 | C₁₈H₁₅NO₃ | 293.32 | 161-164 |

The Azoic Dyeing Process: In-Situ Color Formation

The true ingenuity of the Naphthol AS system lies in the dyeing process itself, where the final insoluble azo dye is synthesized directly within the fibers of the textile. This "in-situ" formation is the key to the exceptional fastness properties of these dyes.

Experimental Workflow of Azoic Dyeing

The process involves two main stages: impregnation of the fabric with the Naphthol AS compound (the coupling component) and subsequent development with a diazotized aromatic amine (the diazo component).

Caption: Workflow of the azoic dyeing process using Naphthol AS.

Legacy and Modern Applications

The discovery of Naphthol AS compounds was a landmark achievement in industrial chemistry. It not only provided the textile industry with a new generation of vibrant and durable dyes but also spurred further research into the synthesis of complex organic molecules. Today, Naphthol AS derivatives are still used in dyeing and printing applications and also serve as important intermediates in the manufacturing of organic pigments for paints, inks, and plastics.[3] Their rich history underscores the profound impact of chemical innovation on technology and commerce.

References

An In-Depth Technical Guide to the Spectral Properties of Naphthol AS-E for Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Naphthol AS-E

This compound belongs to the Naphthol AS series of compounds, which are widely used as coupling components in the formation of insoluble azo dyes. The synthesis of these dyes involves the diazotization of a primary aromatic amine and its subsequent coupling with a naphthol derivative. The resulting azo compound's color and properties are determined by the specific diazonium salt and naphthol used. This compound is particularly noted for producing deep blue and navy blue shades when combined with certain diazo bases.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Chemical Name | N-(4-chlorophenyl)-3-hydroxy-2-naphthamide | [1] |

| CAS Number | 92-78-4 | [2] |

| Molecular Formula | C₁₇H₁₂ClNO₂ | [2] |

| Molecular Weight | 297.74 g/mol | [2] |

| Appearance | Light brown to brown solid | [2] |

| Purity (NMR) | ≥ 98.0% | [2] |

Spectral Properties for Identification

The identification of this compound relies on a combination of spectroscopic techniques that probe its electronic and molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing compounds with chromophores. The naphthalene ring system in this compound gives rise to characteristic absorption bands in the UV region. While specific spectral data for this compound is not available, data from related naphthol compounds can provide an expected range for its absorption maxima.

Table 1: Comparative UV-Vis Absorption Data of Related Naphthol Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Azo Dyes from 2-Naphthol | DMSO | 424, 484 | Not Specified |

| 1-(phenyldiazenyl)naphthalene-2-ol | Not Specified | 226, 424, 484 | log ε = 4.73, 4.20, 4.38 |

Note: This table provides reference data for structurally similar compounds due to the absence of specific data for this compound in the searched literature.

Fluorescence Spectroscopy

Many naphthalene derivatives exhibit fluorescence, a property that can be exploited for sensitive detection and characterization. The excitation and emission spectra are characteristic of the molecule's electronic structure and its environment.

Table 2: Comparative Fluorescence Data of a Rhodanine-Based Azo Dye containing a Naphthalene Ring

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) |

| Rhodanine-Based Azo Dye | DMF | Not Specified | Not Specified |

Note: This table provides reference data for a structurally related compound class due to the absence of specific data for this compound in the searched literature.

Mass Spectrometry

Mass spectrometry provides precise information about the molecular weight and fragmentation pattern of a compound, which is invaluable for its unambiguous identification. For this compound (C₁₇H₁₂ClNO₂), the expected monoisotopic mass is approximately 297.05 g/mol .

Experimental Protocols

The following sections detail the methodologies for the spectral analysis of this compound.

UV-Vis Spectroscopy Protocol

This protocol is adapted from established methods for the analysis of naphthol derivatives.

Objective: To determine the UV-Vis absorption spectrum and identify the absorption maxima (λmax) of this compound.

Materials:

-

This compound standard

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or dimethylformamide)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh a small amount of this compound standard.

-

Dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare working standard solutions of lower concentrations (e.g., 1-20 µg/mL).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 200-800 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the spectroscopic grade solvent to be used as a blank.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

-

Sample Measurement:

-

Rinse a quartz cuvette with the this compound working standard solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy Protocol

This protocol outlines the steps for acquiring fluorescence excitation and emission spectra.

Objective: To determine the fluorescence excitation and emission maxima of this compound.

Materials:

-

This compound standard

-

Spectroscopic grade solvent

-

Fluorometer

-

Quartz fluorescence cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent (typically in the µg/mL to ng/mL range to avoid inner filter effects).

-

Fluorometer Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Excitation Spectrum Acquisition:

-

Set the emission monochromator to an estimated emission wavelength (based on literature for similar compounds or a preliminary scan).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 250-450 nm) to find the wavelength of maximum excitation.

-

-

Emission Spectrum Acquisition:

-

Set the excitation monochromator to the determined excitation maximum.

-

Scan the emission monochromator over a range of wavelengths (e.g., 300-600 nm) to record the fluorescence emission spectrum and determine the emission maximum.

-

-

Data Analysis:

-

Identify the excitation and emission maxima.

-

The fluorescence quantum yield can be determined relative to a known standard if required.

-

Mass Spectrometry Protocol

This protocol provides a general procedure for the analysis of this compound by mass spectrometry.

Objective: To confirm the molecular weight and study the fragmentation pattern of this compound.

Materials:

-

This compound sample

-

HPLC-grade solvent (e.g., acetonitrile, methanol)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

-

Syringe filter (if necessary)

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of this compound in the appropriate solvent to a concentration of approximately 1 µg/mL.

-

Filter the solution through a syringe filter if any particulate matter is present.

-

-

Mass Spectrometer Setup:

-

Set up the mass spectrometer according to the manufacturer's guidelines for the chosen ionization technique (e.g., ESI in negative or positive ion mode).

-

Calibrate the instrument using a standard calibrant.

-

-

Sample Infusion/Injection:

-

Introduce the sample into the mass spectrometer either by direct infusion using a syringe pump or by injection through a liquid chromatography system.

-

-

Data Acquisition:

-

Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern.

-

-

Data Analysis:

-

Identify the molecular ion peak and compare it with the calculated molecular weight of this compound.

-

Analyze the fragmentation pattern to elucidate the structure of the molecule.

-

Conclusion

The identification of this compound is critical for quality control in the dye and pigment industry and for research in medicinal chemistry. This guide has provided a framework for the spectral characterization of this compound using UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry. While specific quantitative spectral data for this compound remains to be definitively established in publicly accessible literature, the detailed experimental protocols and comparative data from related compounds presented herein offer a solid foundation for researchers to conduct their own analyses. The logical workflows visualized through diagrams provide a clear and concise guide for executing these analytical procedures. Further research to determine the precise spectral properties of this compound would be a valuable contribution to the field.

References

Naphthol AS-E: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Naphthol AS-E (CAS No. 92-78-4). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation, procedural guidance, and visual aids for critical safety information.

Chemical Identification and Properties

This compound, with the IUPAC name N-(4-chlorophenyl)-3-hydroxy-2-naphthamide, is a chemical compound used in laboratory and manufacturing processes.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₂ClNO₂ | [1] |

| Molecular Weight | 297.74 g/mol | [1] |

| CAS Number | 92-78-4 | [1][2] |

| Appearance | Beige to off-white solid/powder | [2][3] |

| Melting Point | 255 - 262 °C | [2][3][4] |

| Boiling Point | ~416.5 °C (Predicted) | [2][3] |

| Solubility | Insoluble in water; Soluble in alkaline solutions.[2] | |

| log Pow (n-octanol/water) | 2.97 at 23 °C (Bioaccumulation is not expected) | [2] |

| Storage Temperature | Recommended: -20°C for powder. Can be shipped at room temperature for less than 2 weeks.[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin sensitization and serious eye irritation.[1][2]

GHS Classification: [1]

-

Skin Sensitisation: Category 1, 1A, 1B (H317: May cause an allergic skin reaction)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)

The following diagram illustrates the GHS pictograms and signal word associated with this compound.

Toxicological Information

The toxicological profile of this compound indicates low acute oral toxicity but highlights its potential for skin and eye irritation.

| Endpoint | Result | Species | Method | Reference |

| Acute Oral Toxicity (LD50) | > 5,000 mg/kg | Rat (female) | OECD Test Guideline 401 | [2] |

| Skin Corrosion/Irritation | No skin irritation | Rabbit | - | [5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Rabbit | - | [5] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction | - | OECD Test Guideline 429 | [2] |

| Germ Cell Mutagenicity | Negative | Escherichia coli/Salmonella typhimurium | Ames test | [5] |

| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, or OSHA.[1] | - | - | [1] |

Experimental Protocols

OECD Test Guideline 401: Acute Oral Toxicity (Rescinded) This guideline, now replaced by alternative methods, was designed to determine the median lethal dose (LD50) of a substance after a single oral administration.[1][2] The general procedure involved:

-

Administering the test substance in graduated doses to groups of rodents, with one dose per group.[1]

-

Observing the animals for signs of toxicity and mortality over a period of time.[1]

-

Conducting a necropsy on all animals at the end of the study to identify any gross pathological changes.[1]

OECD Test Guideline 429: Skin Sensitisation (Local Lymph Node Assay - LLNA) The LLNA is an in vivo method for identifying potential skin sensitizers.[6] The principle of the test is that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the application site.[6][7] The key steps are:

-

Application of the test substance at various concentrations to the ears of mice for a set number of days.[6]

-

Intravenous injection of a radioactive marker (e.g., ³H-methyl thymidine) to label proliferating lymphocytes.[7]

-

Excision of the auricular lymph nodes and measurement of the incorporated radioactivity to determine the stimulation index.[6][7] A stimulation index of 3 or greater indicates that the substance is a skin sensitizer.[7]

Handling and Storage Precautions

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of this compound.

Handling:

-

Avoid inhalation of dust and aerosols.[1]

-

Prevent contact with skin and eyes.[1]

-

Use in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Wash hands thoroughly after handling.[1]

-

Contaminated work clothing should not be allowed out of the workplace.[1][2]

Storage:

-

Keep the container tightly sealed.[1]

-

Protect from direct sunlight and sources of ignition.[1]

-

Recommended storage temperature for the powder is -20°C for long-term stability (up to 3 years).[1]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate personal protective equipment are essential to prevent exposure.

Engineering Controls:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles with side shields.[1]

-

Hand Protection: Wear protective gloves.[1]

-

Skin and Body Protection: Wear impervious clothing.[1]

-

Respiratory Protection: Use a suitable respirator if dust or aerosols are generated.[1]

The following diagram outlines the recommended PPE for handling this compound.

First-Aid Measures

In case of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [1][2][6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation or rash occurs, get medical help. | [1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician or ophthalmologist. | [1][2] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Call a physician. | [1] |

The logical flow for first-aid response is depicted in the diagram below.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1][2]

-

Specific Hazards: May emit irritant fumes during combustion.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus and protective clothing.[1][2]

Accidental Release Measures:

-

Personal Precautions: Use full personal protective equipment. Evacuate personnel to safe areas and ensure adequate ventilation.[1] Avoid breathing dust.[2]

-

Environmental Precautions: Prevent further leakage or spillage. Do not let the product enter drains or watercourses.[1][2]

-

Containment and Cleaning: Cover drains.[2] For solids, sweep up and place in a suitable container for disposal.[2] For solutions, absorb with an inert material (e.g., diatomite) and dispose of contaminated material according to regulations.[1]

Stability and Reactivity

-

Reactivity: No data available.[1]

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Possibility of Hazardous Reactions: No data available.[1]

-

Conditions to Avoid: Direct sunlight and sources of ignition.[1]

-

Incompatible Materials: Strong acids/alkalis, and strong oxidizing/reducing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes.[1]

This guide is intended to provide comprehensive safety information for this compound. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

The Multifaceted Biological Activities of Naphthol AS-E Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-E, a derivative of 2-hydroxy-3-naphthoic acid anilide, and its analogs have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These synthetic compounds have garnered significant attention for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their mechanism of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting CREB-Mediated Gene Transcription

A primary focus of research into this compound derivatives has been their potent anticancer properties. These compounds have been identified as inhibitors of the cyclic AMP-response element binding protein (CREB), a nuclear transcription factor that is often overactivated in various cancers, including breast, lung, and leukemia.[1][2]

Mechanism of Action

This compound and its derivatives exert their anticancer effects by disrupting a critical protein-protein interaction necessary for CREB-mediated gene transcription. CREB activation requires its phosphorylation at Serine 133, which facilitates its binding to the KIX domain of the coactivator CREB-binding protein (CBP). This interaction is essential for the transcription of genes involved in cell proliferation, survival, and differentiation.[2]

This compound derivatives function by binding to the KIX domain of CBP, thereby preventing the recruitment of phosphorylated CREB. This inhibition of the CREB-CBP interaction effectively blocks the downstream signaling pathway, leading to the downregulation of CREB target genes and subsequent induction of apoptosis in cancer cells.[2][3] Notably, some derivatives have shown selective cytotoxicity against cancer cells while sparing normal cells, highlighting their therapeutic potential.[1]

Caption: Inhibition of the CREB signaling pathway by this compound derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of this compound derivatives has been quantified using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound (1a) | A549 (Lung) | low µM | [2] |

| MCF-7 (Breast) | low µM | [2] | |

| MDA-MB-231 (Breast) | low µM | [2] | |

| MDA-MB-468 (Breast) | low µM | [2] | |

| Compound 1c | Varies | High cytotoxicity | [4] |

| Compound 2a | Varies | High cytotoxicity | [4] |

| Compound 3a | Varies | High cytotoxicity | [4] |

| MMZ-140C | BxPC-3 (Pancreatic) | 30.15 ± 9.39 | |

| MMZ-45B | HT-29 (Colorectal) | 31.78 ± 3.93 | |

| 5-Fluorouracil (Control) | BxPC-3 (Pancreatic) | 38.99 ± 14.67 | |

| 5-Fluorouracil (Control) | HT-29 (Colorectal) | 52.26 ± 4.9 |

Antimicrobial Activity

Certain this compound derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action in microbial cells is still under investigation but is thought to involve the disruption of essential cellular processes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of these derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Naphtholic Azo Dye (A1) | Salmonella typhi | 62.5 | [5] |

| Streptococcus pyogenes | 62.5 | [5] | |

| Naphtholic Azo Dye (A4) | Escherichia coli | Increased activity | [5] |

| Candida albicans | Increased activity | [5] | |

| Phenolic Azo Dye (B4) | Salmonella typhi | 125 | [5] |

| Escherichia coli | 62.5 | [5] | |

| Staphylococcus aureus | 62.5 | [5] | |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Pseudomonas aeruginosa MDR1 | 10 | [6] |

| 1-(dimethylaminomethyl)naphthalen-2-ol (2) | Penicillium notatum | 400 | [6] |

| Penicillium funiculosum | 400 | [6] | |

| Griseofulvin (Control) | P. notatum / P. funiculosum | 500 | [6] |

Other Biological Activities

Beyond their anticancer and antimicrobial properties, derivatives of the broader naphthol class have been investigated for a variety of other biological effects, including:

-

Antiviral Activity: Some aldehydonaphthol derivatives have been shown to reduce viral infectious activity.[7]

-

Antioxidant Activity: Certain 1-naphthol derivatives have demonstrated significant antioxidant and antiradical activities in DPPH and ABTS scavenging assays.[8]

-

Enzyme Inhibition: Naphthol derivatives have been identified as effective inhibitors of enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA I and II).[8]

Experimental Protocols

The evaluation of the biological activity of this compound derivatives involves a series of standardized experimental protocols.

Synthesis of this compound Derivatives

A common method for the synthesis of aminobenzylnaphthol derivatives is the one-pot, three-component Betti reaction.

Protocol:

-

Dissolve 2-naphthol (1 equivalent), an appropriate aldehyde (1 equivalent), and a secondary amine (1 equivalent) in a suitable solvent (e.g., ethanol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aminobenzylnaphthol derivative.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value.[9]

Caption: General experimental workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

Protocol:

-

Prepare a series of twofold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies of this compound derivatives have provided valuable insights for the design of more potent and selective compounds. For anticancer activity, modifications to the phenyl ring of the anilide moiety have been explored. It has been observed that small, electron-withdrawing groups at the para-position of the phenyl ring are generally favorable for inhibiting the KIX-KID interaction.[2]

Caption: Structure-activity relationship for the anticancer activity of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with diverse and potent biological activities. Their ability to inhibit the CREB signaling pathway provides a clear rationale for their development as anticancer agents. Furthermore, their demonstrated antimicrobial properties suggest their potential utility in combating infectious diseases. Continued research, including further structure-activity relationship studies and in vivo evaluations, is warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.sciltp.com [media.sciltp.com]

- 3. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. The Role of the CREB Signaling Pathway in Tumor Development and Therapeutic Potential [sciltp.com]

- 6. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Naphthol AS-E in Enzyme Histochemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naphthol AS-E phosphate and its derivatives are widely utilized substrates in enzyme histochemistry for the localization of various hydrolytic enzymes. The "AS" in Naphthol AS denotes Anilid-Säure (anilide of an acid), indicating that these are anilides of 3-hydroxy-2-naphthoic acid. These substrates are particularly valuable for their ability to produce insoluble, brilliantly colored final reaction products at the site of enzyme activity, offering precise cellular and subcellular localization.

The fundamental principle of their use involves a two-step process. First, the enzyme of interest hydrolyzes the naphthol substrate, releasing a colorless, soluble naphthol derivative. Subsequently, this liberated naphthol derivative immediately couples with a diazonium salt present in the incubation medium. This coupling reaction forms a highly colored, insoluble azo dye that precipitates at the site of the enzymatic activity, allowing for microscopic visualization. The choice of the specific Naphthol AS derivative and the diazonium salt can be varied to alter the color and substantivity of the final reaction product.

This document provides detailed application notes and protocols for the use of this compound and related compounds in the detection of key enzymes such as alkaline phosphatase, acid phosphatase, and specific esterases.

Principle of the Reaction

The histochemical method using Naphthol AS substrates is a simultaneous coupling azo dye technique. The enzymatic reaction and subsequent visualization can be summarized as follows:

-

Enzymatic Hydrolysis: The tissue section is incubated in a solution containing the Naphthol AS substrate. The target enzyme, if present, cleaves the phosphate or ester group from the substrate.

-

Coupling Reaction: The liberated naphthol compound then couples with a diazonium salt in the solution.

-

Precipitation: This reaction forms a visible, insoluble azo dye precipitate at the location of the enzyme.

This process allows for the precise localization of enzyme activity within the cellular and tissue context.

Figure 1: Principle of the Naphthol AS azo dye coupling reaction.

Application 1: Alkaline Phosphatase Detection

Naphthol AS phosphates are commonly used for the histochemical demonstration of alkaline phosphatase activity, particularly in leukocytes and various tissues.[1][2][3] The Sigma-Aldrich method, a modification of Ackerman's technique, utilizes Naphthol AS-MX phosphate for this purpose.[1]

Experimental Workflow

The general workflow for alkaline phosphatase staining using a Naphthol AS substrate is depicted below.

References

Application Notes and Protocols for Naphthol AS-E Staining in Esterase Activity Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a broad group of enzymes that catalyze the hydrolysis of ester bonds. Their activity is crucial in various physiological and pathological processes, including neurotransmission, detoxification, and drug metabolism. The detection of esterase activity in cells and tissues is therefore a valuable tool in biomedical research and drug development. Naphthol AS-E staining is a histochemical and cytochemical technique used to visualize the localization of non-specific esterase activity. This method provides a reliable and straightforward approach to assess the distribution and intensity of these enzymes within biological samples.

Principle of the Method

The this compound staining method is based on an enzymatic reaction. Esterases present in the sample hydrolyze the substrate, this compound (or a similar Naphthol AS derivative), which is an ester of a naphthol. This hydrolysis releases a free naphthol compound. The liberated naphthol then couples with a diazonium salt, which is simultaneously present in the incubation medium, to form a highly colored, insoluble azo dye at the site of enzyme activity. The resulting colored precipitate can be visualized under a light microscope, indicating the location of esterase activity. The intensity of the color is proportional to the enzyme activity.

Applications in Research and Drug Development

-

Neuroscience: Identification and characterization of cholinergic neurons and investigation of neurodegenerative diseases.

-

Hematology: Differentiation of hematopoietic cells, particularly in the diagnosis of leukemias where monocytic cells show strong non-specific esterase activity.

-

Toxicology: Assessment of cellular toxicity and the effects of xenobiotics on esterase activity.

-

Drug Development: Screening of compounds that inhibit or modulate esterase activity, which is relevant for drugs targeting enzymes like acetylcholinesterase.

-

Developmental Biology: Studying the expression and localization of esterases during embryonic development and tissue differentiation.

Biochemical Pathway of this compound Staining

Caption: Biochemical reaction of this compound staining.

Experimental Protocols

I. Preparation of Reagents

Note: Handle all reagents with appropriate safety precautions. Prepare solutions in a well-ventilated area.

| Reagent | Preparation | Storage |

| Fixative Solution (e.g., 10% Neutral Buffered Formalin) | Commercially available or prepared by mixing 100 ml of 37-40% formaldehyde, 900 ml of distilled water, 4 g of sodium phosphate monobasic, and 6.5 g of sodium phosphate dibasic. | Room Temperature |

| Phosphate Buffer (0.1 M, pH 7.4) | Dissolve 1.39 g of sodium phosphate monobasic and 6.47 g of sodium phosphate dibasic in 1 L of distilled water. Adjust pH to 7.4 if necessary. | 4°C |

| Substrate Solution (this compound) | Dissolve 10 mg of this compound in 0.5 ml of N,N-dimethylformamide. This is the stock solution. Note: Other Naphthol AS derivatives can be used, and the optimal solvent and concentration may vary. | 4°C (protect from light) |

| Diazonium Salt Solution (e.g., Fast Blue BB Salt) | Prepare fresh before use. Dissolve 1 mg/ml of Fast Blue BB salt in distilled water or phosphate buffer immediately before adding to the incubation medium. The exact concentration may need optimization. | Use immediately |

| Incubation Medium | To 50 ml of 0.1 M phosphate buffer (pH 7.4), add 0.5 ml of the this compound stock solution and 50 mg of Fast Blue BB salt. Mix well and filter before use. This solution should be prepared fresh. | Use immediately |

| Counterstain (e.g., Mayer's Hematoxylin) | Commercially available or prepared according to standard histological protocols. | Room Temperature |

II. Staining Protocol for Cryostat Sections

-

Sample Preparation: Snap-freeze fresh tissue samples in isopentane pre-cooled with liquid nitrogen. Store at -80°C until sectioning.

-

Sectioning: Cut cryostat sections at 10-15 µm thickness and mount them on pre-coated glass slides.

-

Fixation: Fix the sections in cold (4°C) 10% neutral buffered formalin for 10 minutes.

-

Washing: Rinse the slides gently in three changes of cold distilled water.

-

Incubation: Incubate the sections in the freshly prepared incubation medium at 37°C for 15-60 minutes, or until the desired staining intensity is achieved. Protect the slides from light during incubation.

-

Washing: Rinse the slides in three changes of distilled water.

-

Counterstaining: Counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.

-

Bluing: "Blue" the hematoxylin by rinsing in running tap water or a bluing agent.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%), clear in xylene, and mount with a permanent mounting medium.

III. Staining Protocol for Cell Smears or Cytospins

-

Sample Preparation: Prepare cell smears or cytospins on glass slides and air dry.

-

Fixation: Fix the slides in a citrate-acetone-formaldehyde fixative for 30-60 seconds at room temperature.

-

Washing: Rinse gently with distilled water and allow to air dry.

-

Incubation: Apply the freshly prepared incubation medium to the slides and incubate in a humid chamber at 37°C for 30-60 minutes.

-

Washing: Gently rinse the slides with distilled water.

-

Counterstaining: Counterstain with Mayer's Hematoxylin for 1-2 minutes.

-

Washing and Drying: Rinse with distilled water and allow the slides to air dry completely.

-

Mounting: Mount with an aqueous mounting medium or, after dehydration, with a permanent mounting medium.

Experimental Workflow

Caption: General workflow for this compound esterase staining.

Data Presentation

Table 1: Reagent Concentrations and Incubation Parameters

| Parameter | Recommended Range | Notes |

| This compound Concentration | 0.1 - 0.5 mg/ml | Optimal concentration may vary depending on the tissue and enzyme activity level. |

| Diazonium Salt Concentration | 0.5 - 1.5 mg/ml | Freshly prepared. Higher concentrations can lead to background staining. |

| pH of Incubation Buffer | 6.5 - 7.8 | The optimal pH is dependent on the specific esterase being targeted. |

| Incubation Temperature | 25°C - 37°C | 37°C is commonly used to enhance the enzymatic reaction rate. |

| Incubation Time | 15 - 60 minutes | Should be optimized for each sample type to achieve desired staining intensity without overstaining. |

| Fixation Time | 30 seconds - 10 minutes | Dependent on the sample type (smear vs. tissue section) and fixative used. |

Table 2: Comparison of Naphthol Substrates for Esterase Detection

| Substrate | Color of Precipitate | Relative Hydrolysis Rate | Primary Applications |

| α-Naphthyl Acetate | Red-brown to black | High | Hematology (monocyte identification), general histochemistry |

| Naphthol AS-D Chloroacetate | Bright red | Moderate | Myeloid cell identification (specific esterase) |

| This compound Acetate | Varies (e.g., blue) | Moderate to High | General histochemistry, neuroscience |

| α-Naphthyl Butyrate | Dark brown | Moderate | Monocyte identification |

Note: The color of the final precipitate can also be influenced by the choice of diazonium salt.

Interpretation of Results

-

Positive Staining: The presence of a colored precipitate (e.g., red, brown, or blue, depending on the substrate and diazonium salt) indicates the site of esterase activity.

-

Staining Intensity: The intensity of the color is generally proportional to the level of enzyme activity.

-

Localization: The subcellular localization of the precipitate (e.g., cytoplasmic, granular) provides information about the distribution of the esterases.

-

Controls: A negative control, prepared by omitting the substrate from the incubation medium or by heat-inactivating the enzyme, should be included to ensure the specificity of the staining.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or Weak Staining | Inactive enzyme (improper sample handling/fixation) | Use fresh-frozen tissue; optimize fixation time and method. |

| Incorrect pH of incubation buffer | Verify and adjust the pH of the buffer. | |

| Inactive reagents (old substrate or diazonium salt) | Prepare fresh solutions, especially the incubation medium. | |

| High Background Staining | Excess diazonium salt | Reduce the concentration of the diazonium salt. |

| Over-incubation | Reduce the incubation time. | |

| Non-specific binding of reagents | Ensure thorough washing steps. | |

| Crystalline Precipitates | Incubation medium not filtered | Filter the incubation medium before use. |

| Reagents precipitated out of solution | Ensure all components are fully dissolved. The substrate may require a small amount of an organic solvent. |

Conclusion

This compound staining is a robust and versatile method for the qualitative and semi-quantitative assessment of non-specific esterase activity in a variety of biological samples. By following the detailed protocols and optimizing the key parameters, researchers can obtain reliable and reproducible results, providing valuable insights into the roles of esterases in health and disease. This technique remains a fundamental tool for scientists in basic research and for professionals in the drug development industry.

Application Notes and Protocols for Naphthol AS-E Substrate Solution in Enzyme Histochemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and use of Naphthol AS-E substrate solution for the histochemical localization of enzyme activity, particularly alkaline phosphatase.

Introduction

This compound phosphate is a chromogenic substrate used in enzyme histochemistry to visualize the localization of specific enzymes, most notably alkaline phosphatase. The underlying principle of this technique involves the enzymatic hydrolysis of the this compound phosphate substrate. This reaction liberates an insoluble naphthol compound. In the presence of a diazonium salt, this naphthol derivative immediately couples to form a highly colored, insoluble azo dye at the site of enzyme activity. This method allows for the precise microscopic localization of enzymatic activity within tissue sections and cells.

Principle of the Staining Reaction

The staining process is a two-step reaction:

-

Enzymatic Cleavage: Alkaline phosphatase, at an alkaline pH, catalyzes the hydrolysis of this compound phosphate, removing the phosphate group and yielding an insoluble this compound intermediate.

-